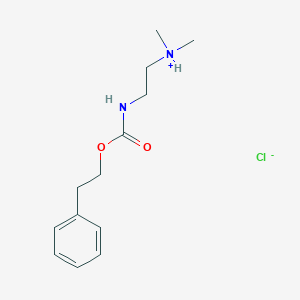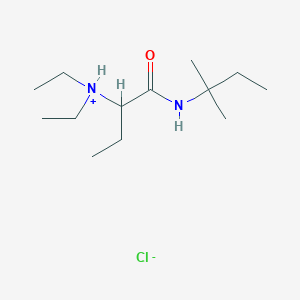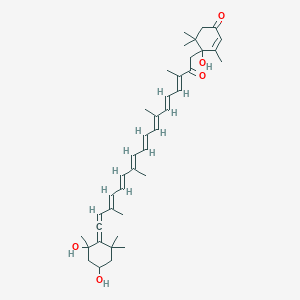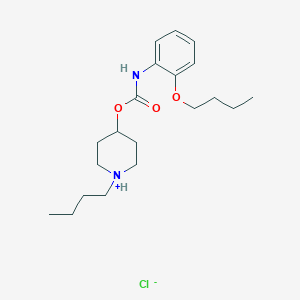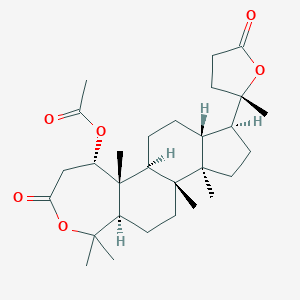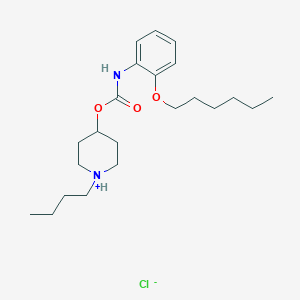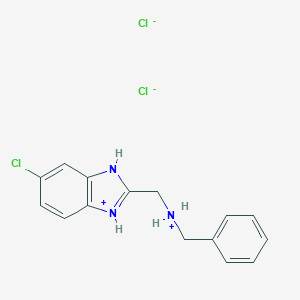
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride, also known as CBM-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has shown potential applications in various scientific research fields, such as cancer research, infectious diseases, and neuroscience. In cancer research, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In infectious diseases, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to exhibit antibacterial and antifungal activities. In neuroscience, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to enhance cognitive function and protect against neurodegeneration.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is not fully understood. However, studies have suggested that 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride may exert its effects by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In infectious diseases, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In neuroscience, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to enhance cognitive function by increasing the release of acetylcholine and modulating the activity of NMDA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has several advantages for lab experiments, such as its high purity and stability. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is also readily available and relatively easy to synthesize. However, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride research. One direction is to further investigate the mechanism of action of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride and its effects on various cellular processes. Another direction is to explore the potential applications of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride in other scientific research fields, such as immunology and cardiovascular disease. Additionally, research could focus on developing new derivatives of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to exert various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride can be synthesized by reacting 5-chloro-2-aminomethyl benzimidazole with benzyl chloride in the presence of hydrochloric acid. This reaction results in the formation of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride as a dihydrochloride salt.
Propriétés
Numéro CAS |
102516-85-8 |
|---|---|
Nom du produit |
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride |
Formule moléculaire |
C15H16Cl3N3 |
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
benzyl-[(6-chloro-1H-benzimidazol-3-ium-2-yl)methyl]azanium;dichloride |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-12-6-7-13-14(8-12)19-15(18-13)10-17-9-11-4-2-1-3-5-11;;/h1-8,17H,9-10H2,(H,18,19);2*1H |
Clé InChI |
SHGDKOZJGQVXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
Synonymes |
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








